molecular formula C19H16Cl2N2O2 B14614507 1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole CAS No. 59365-13-8

1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole

Cat. No.: B14614507
CAS No.: 59365-13-8
M. Wt: 375.2 g/mol
InChI Key: PEOWGESCYQJQSD-UHFFFAOYSA-N
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Description

1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene derivatives react with suitable electrophiles.

    Imidazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the imidazole ring. .

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxolane ring and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

59365-13-8

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

1-[[2,4-bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazole

InChI

InChI=1S/C19H16Cl2N2O2/c20-16-5-1-14(2-6-16)18-11-24-19(25-18,12-23-10-9-22-13-23)15-3-7-17(21)8-4-15/h1-10,13,18H,11-12H2

InChI Key

PEOWGESCYQJQSD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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